molecular formula C9H17NO2 B1339408 prop-2-en-1-yl 2-amino-4-methylpentanoate

prop-2-en-1-yl 2-amino-4-methylpentanoate

Cat. No.: B1339408
M. Wt: 171.24 g/mol
InChI Key: QJLFJEIEFSDWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

prop-2-en-1-yl 2-amino-4-methylpentanoate: is a derivative of the essential amino acid L-leucine It is characterized by the presence of an allyl ester group attached to the carboxyl group of L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions: prop-2-en-1-yl 2-amino-4-methylpentanoate can be synthesized through the esterification of L-leucine with allyl alcohol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of L-leucine allyl ester may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: prop-2-en-1-yl 2-amino-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: prop-2-en-1-yl 2-amino-4-methylpentanoate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, L-leucine allyl ester is used to study the transport and metabolism of amino acid derivatives. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, L-leucine allyl ester is used in the production of polymers and other materials with specific properties. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of L-leucine allyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it is taken up by cells through amino acid transporters and undergoes metabolic transformations. These transformations can lead to the activation or inhibition of specific signaling pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is involved in cell growth and metabolism .

Comparison with Similar Compounds

  • L-Leucine methyl ester
  • L-Leucine ethyl ester
  • L-Leucine isopropyl ester
  • L-Leucine benzyl ester

Comparison: prop-2-en-1-yl 2-amino-4-methylpentanoate is unique due to the presence of the allyl group, which imparts different chemical reactivity compared to other esters of L-leucine. This unique reactivity makes it a valuable compound in synthetic chemistry and research applications. The allyl group also allows for specific interactions with biological targets, making it a useful tool in the study of amino acid metabolism and signaling pathways .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

prop-2-enyl 2-amino-4-methylpentanoate

InChI

InChI=1S/C9H17NO2/c1-4-5-12-9(11)8(10)6-7(2)3/h4,7-8H,1,5-6,10H2,2-3H3

InChI Key

QJLFJEIEFSDWQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCC=C)N

sequence

L

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.